molecular formula C21H29NO2 B3846828 [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate

[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate

Cat. No. B3846828
M. Wt: 327.5 g/mol
InChI Key: XYVMZXFVHJLCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). FLAP is an essential protein involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The inhibition of FLAP by MK-886 has been found to have potential therapeutic applications in various inflammatory conditions such as asthma, arthritis, and atherosclerosis.

Mechanism of Action

[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate works by inhibiting the binding of arachidonic acid to FLAP, which is required for the biosynthesis of leukotrienes. This inhibition leads to a decrease in the production of leukotrienes, which are potent pro-inflammatory mediators. By reducing the production of leukotrienes, [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate has been found to have anti-inflammatory effects in various inflammatory conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate have been extensively studied in various animal models and cell cultures. [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate has been found to reduce inflammation, oxidative stress, and atherosclerosis in mice. In cell cultures, [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate has been found to inhibit the proliferation of various cancer cells, suggesting its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate in lab experiments is its specificity for FLAP inhibition, which makes it a useful tool for studying the role of leukotrienes in various physiological processes. However, one of the limitations of using [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate is its potential toxicity, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate. One potential direction is to investigate its potential use in cancer therapy, as it has been found to inhibit the proliferation of various cancer cells. Another direction is to develop more potent and selective FLAP inhibitors based on the structure of [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate, which may have better therapeutic efficacy and fewer side effects. Additionally, further studies are needed to investigate the potential toxicity of [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate and its long-term effects on human health.
In conclusion, [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate is a potent inhibitor of FLAP with potential therapeutic applications in various inflammatory conditions. Its specificity for FLAP inhibition makes it a useful tool for studying the role of leukotrienes in various physiological processes. However, its potential toxicity and limitations in lab experiments should be taken into consideration. Further research is needed to explore its potential use in cancer therapy and to develop more potent and selective FLAP inhibitors.

Scientific Research Applications

[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate has been extensively studied for its potential therapeutic applications in various inflammatory conditions. In a study published in the Journal of Allergy and Clinical Immunology, [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate was found to inhibit leukotriene production in human bronchial epithelial cells, suggesting its potential use in the treatment of asthma. Another study published in the Journal of Pharmacology and Experimental Therapeutics showed that [6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate reduced inflammation and atherosclerosis in mice, highlighting its potential use in the treatment of cardiovascular diseases.

properties

IUPAC Name

[6-methyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methyl N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-16(2)8-7-9-18-12-13-19(17(3)14-18)15-24-21(23)22-20-10-5-4-6-11-20/h4-6,8,10-12,17,19H,7,9,13-15H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVMZXFVHJLCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCC1COC(=O)NC2=CC=CC=C2)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate
Reactant of Route 2
Reactant of Route 2
[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate
Reactant of Route 3
Reactant of Route 3
[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate
Reactant of Route 4
[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate
Reactant of Route 5
[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate
Reactant of Route 6
[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.